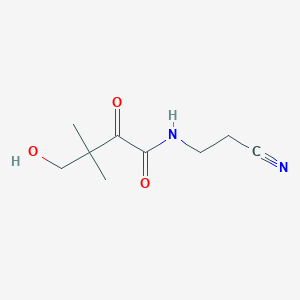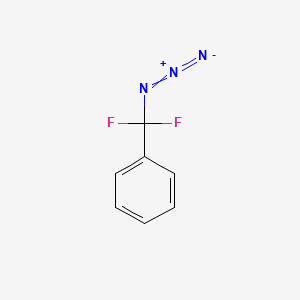
2,2'-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid is an organic compound with the molecular formula C18H12O8 It is a derivative of anthracene, featuring hydroxyl and carboxyl groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid typically involves the functionalization of anthracene derivatives. One common method includes the oxidative dehydrogenation of 1-tetralones, which can be achieved using silver (I) oxide in 1,4-dioxane . This process converts 9,10-dihydroxy-1-oxo, 9,10-dihydroxy-1,5-dioxo, and 1,8-dioxo-1,2,3,4,5,6,7,8-octahydro anthracene into their respective hydroxyanthraquinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of catalytic processes and continuous flow reactors could be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Silver (I) oxide in 1,4-dioxane.
Reduction: Sodium/ethanol or magnesium can be used for the reduction of related anthracene derivatives.
Substitution: Various reagents such as alkyl halides, acyl chlorides, and alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroxyanthraquinones, dihydroanthracenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin conditions and cancer.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate oxidative stress, inhibit specific enzymes, and induce apoptosis in cancer cells, making it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Dihydroxy-9,10-anthraquinone (dantron, chrysazin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,5-Dihydroxyanthraquinone (anthrarufin)
Uniqueness
2,2’-(1,8-Dihydroxy-9-oxo-9,10-dihydroanthracene-2,7-diyl)diacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
117566-32-2 |
|---|---|
Fórmula molecular |
C18H14O7 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-[7-(carboxymethyl)-1,8-dihydroxy-9-oxo-10H-anthracen-2-yl]acetic acid |
InChI |
InChI=1S/C18H14O7/c19-12(20)6-10-3-1-8-5-9-2-4-11(7-13(21)22)17(24)15(9)18(25)14(8)16(10)23/h1-4,23-24H,5-7H2,(H,19,20)(H,21,22) |
Clave InChI |
NXYUPXZWCSAWRS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=C(C=C2)CC(=O)O)O)C(=O)C3=C1C=CC(=C3O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)







![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)


